molecular formula C25H38O4 B137607 Dehydroluffariellolide diacid CAS No. 132911-46-7

Dehydroluffariellolide diacid

Numéro de catalogue: B137607
Numéro CAS: 132911-46-7
Poids moléculaire: 402.6 g/mol
Clé InChI: UJEAOVLENYNVEU-SDMOIDSSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dehydroluffariellolide diacid (DHLD) is a sesterterpenoid anion frequently isolated from marine sponges of the genera Fascaplysinopsis reticulata and Thorectandra sp. . It is characterized by a substituted trimethylcyclohexenone ring system, distinguishing it from structurally related compounds like luffariellolide, which features a trimethylcyclohexenyl moiety . DHLD is often found in ionic association with alkaloids such as fascaplysin and homofascaplysin A, forming bioactive salts . These complexes exhibit diverse biological activities, including HIV-1 reverse transcriptase (HIV-RT) inhibition and cytotoxicity, though their potency varies significantly compared to other natural products .

Propriétés

Numéro CAS

132911-46-7

Formule moléculaire

C25H38O4

Poids moléculaire

402.6 g/mol

Nom IUPAC

(Z)-2-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,7-dienyl]but-2-enedioic acid

InChI

InChI=1S/C25H38O4/c1-18(11-7-13-21(24(28)29)17-23(26)27)9-6-10-19(2)14-15-22-20(3)12-8-16-25(22,4)5/h10-11,17H,6-9,12-16H2,1-5H3,(H,26,27)(H,28,29)/b18-11+,19-10+,21-17-

Clé InChI

UJEAOVLENYNVEU-SDMOIDSSSA-N

SMILES

CC1=C(C(CCC1)(C)C)CCC(=CCCC(=CCCC(=CC(=O)O)C(=O)O)C)C

SMILES isomérique

CC1=C(C(CCC1)(C)C)CC/C(=C/CC/C(=C/CC/C(=C/C(=O)O)/C(=O)O)/C)/C

SMILES canonique

CC1=C(C(CCC1)(C)C)CCC(=CCCC(=CCCC(=CC(=O)O)C(=O)O)C)C

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Table 1: Structural Features of DHLD and Analogous Sesterterpenoids

Compound Core Structure Key Substituents Source Organism
Dehydroluffariellolide diacid Sesterterpenoid anion Trimethylcyclohexenone ring F. reticulata, Thorectandra sp.
Luffariellolide Sesterterpenoid Trimethylcyclohexenyl ring Luffariella sp., Thorectandra sp.
Isodehydroluffariellolide Sesterterpenoid Isomeric trimethylcyclohexenone variant F. reticulata
Buffaritolide Sesterterpenoid Cyclic lactone structure Thorectandra sp.

Key Differences :

  • DHLD’s trimethylcyclohexenone ring introduces a ketone group, enhancing polarity compared to luffariellolide’s non-polar cyclohexenyl system .
  • Isodehydroluffariellolide diacid (IDHLD) shares the diacid functionality but differs in stereochemistry or substituent positioning .

Table 2: Bioactivity Profiles of DHLD and Related Compounds

Compound Biological Activity IC50/EC50 Values Reference
DHLD (as fascaplysin salt) HIV-RT inhibition >1 mg/mL (weak activity)
Fascaplysin Cytotoxicity (L1210 murine leukemia) 0.2 µg/mL
3,5,8-Trihydroxy-4-quinolone HIV-RT inhibition (RDP activity) 3 µM
Luffariellolide Phospholipase A2 (PLA2) inhibition Partially reversible, moderate potency

Key Findings :

  • DHLD’s HIV-RT inhibitory activity is notably weaker than other alkaloids like 3,5,8-trihydroxy-4-quinolone, which operates in the µM range .
  • Fascaplysin, when paired with DHLD, demonstrates potent cytotoxicity, suggesting synergistic effects in alkaloid-sesterterpene salts .
  • Luffariellolide’s reversible PLA2 inhibition contrasts with the irreversible action of manolide analogues, making it a candidate for anti-inflammatory drug development .

Co-Occurrence and Functional Roles in Natural Sources

DHLD is frequently isolated alongside other sesterterpenoids (e.g., buffaritolide, isodehydroluffariellolide) and alkaloids (e.g., fascaplysin) in marine sponges . For example:

  • In F. reticulata, DHLD coexists with homofascaplysin A and isodehydroluffariellolide diacid, forming a complex mixture of bioactive salts .
  • In Thorectandra sp., DHLD is found with 16-oxo-luffariellolide and 16-hydroxy-luffariellolide, which exhibit phosphatase Cdc25B inhibitory activity .

Ecochemical Significance :
The coexistence of these compounds suggests evolutionary conservation of biosynthetic pathways for chemical defense, though their individual roles may vary (e.g., DHLD’s role in ion-pairing vs. luffariellolide’s enzymatic inhibition) .

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing dehydroluffariellolide diacid in marine-derived samples?

To confirm structural identity, combine 1D/2D NMR (e.g., 1H^1H, 13C^13C, HSQC, HMBC) for stereochemical analysis of the sesterterpenoid backbone and diacid functional groups. Pair with LC-HRMS (negative ion mode) to detect MHM−H ⁻ ions and validate molecular formulae. For purity assessment, use HPLC with UV/Vis detection at 210–260 nm, optimized for polar diacids (e.g., C18 column, acetonitrile/water gradient) .

Q. How can researchers design a bioassay-guided isolation protocol for dehydroluffariellolide diacid from marine sponges?

Prioritize fractionation steps using bioactivity data (e.g., Cdc25B inhibition assays, IC50_{50} ≤1.0 µg/mL) to track target compounds. Employ sequential liquid-liquid partitioning (e.g., ethyl acetate/water for polar diacids) followed by size-exclusion chromatography to separate sesterterpenoids from alkaloids like fascaplysin. Validate each step with HR-MS and bioactivity retesting .

Q. What solvent systems and reaction conditions optimize the synthesis of diacid derivatives from precursor lactones?

Use proline-mediated Knoevenagel condensation under inert atmospheres to minimize oxidation. Adjust pH (5.5–6.5) and temperature (60–80°C) to stabilize the diacid form. Monitor conversion via FTIR (loss of lactone C=O at 1740 cm⁻¹, emergence of carboxylic acid O-H at 2500–3000 cm⁻¹) .

Advanced Research Questions

Q. How do odd-even carbon chain patterns in diacids influence their reactivity in atmospheric or enzymatic studies?

Odd-carbon diacids (e.g., C5, C7) exhibit higher surface reactivity toward gas-phase amines (e.g., trimethylamine) due to enhanced hydrogen-bonding capacity at carboxyl termini. This is quantified via DART-MS surface probing (~30 nm depth), showing odd-carbon RB/A (base-to-diacid molar ratio) values 2–3× higher than even-carbon analogs. For enzymatic studies, odd-carbon diacids show preferential binding to maleidride-forming enzymes (e.g., BfL6/BfL10), likely due to conformational flexibility .

Q. What statistical approaches resolve contradictions in reaction yield data during dehydroluffariellolide diacid synthesis?

Apply Response Surface Methodology (RSM) with central composite design to model multivariate interactions (e.g., temperature, catalyst loading, solvent polarity). Use ANOVA to identify significant factors (p <0.05) and optimize conditions. For example, vanillin-to-ferulic diacid conversion >75% requires pH 6.2, 72°C, and 12 mol% proline catalyst .

Q. How can researchers address discrepancies in NMR data interpretation for dehydroluffariellolide diacid analogs?

Cross-validate 1H^1H-13C^13C HMBC correlations to resolve overlapping signals in crowded regions (e.g., δ 1.2–2.5 ppm). For diastereomers, employ NOESY to confirm spatial proximity of methyl groups and carboxylate moieties. Use DFT calculations to predict 13C^13C chemical shifts and compare with experimental data .

Q. What strategies mitigate hygroscopicity-induced instability in dehydroluffariellolide diacid during storage?

Lyophilize samples under high vacuum (≤0.01 mBar) and store in argon-purged vials with desiccant (e.g., silica gel). For long-term stability, prepare potassium or ammonium salts, which reduce water absorption by 40–60% compared to free diacids .

Methodological Considerations

Q. How to differentiate surface vs. bulk composition in dehydroluffariellolide diacid particles during reactivity studies?

Combine DART-MS (surface-sensitive, ~30 nm depth) with HR-ToF-AMS (bulk analysis via thermal vaporization). For example, α-cedrene SOA particles show temperature-dependent volatility profiles in DART-MS, distinguishing low-vapor-pressure diacids from terpenoid derivatives .

Q. What experimental controls are critical when assessing diacid-enzyme binding kinetics?

Include (1) heat-denatured enzyme controls to confirm catalytic activity, (2) competitive inhibition assays with structurally related diacids (e.g., hexadecylene diacid), and (3) LCMS monitoring of hydrolyzed byproducts (e.g., decarboxylated maleic anhydride) to rule out non-specific interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydroluffariellolide diacid
Reactant of Route 2
Dehydroluffariellolide diacid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.